2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol 2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16083883
InChI: InChI=1S/C13H9BrN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H
SMILES:
Molecular Formula: C13H9BrN2O3
Molecular Weight: 321.13 g/mol

2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol

CAS No.:

Cat. No.: VC16083883

Molecular Formula: C13H9BrN2O3

Molecular Weight: 321.13 g/mol

* For research use only. Not for human or veterinary use.

2-{(E)-[(4-bromophenyl)imino]methyl}-4-nitrophenol -

Specification

Molecular Formula C13H9BrN2O3
Molecular Weight 321.13 g/mol
IUPAC Name 2-[(4-bromophenyl)iminomethyl]-4-nitrophenol
Standard InChI InChI=1S/C13H9BrN2O3/c14-10-1-3-11(4-2-10)15-8-9-7-12(16(18)19)5-6-13(9)17/h1-8,17H
Standard InChI Key HIGVOCZOUAOLPM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Introduction

Structural and Chemical Identity

Molecular Architecture

2-{(E)-[(4-Bromophenyl)imino]methyl}-4-nitrophenol (C₁₃H₁₀BrN₂O₃) features a phenolic ring substituted with a nitro group (-NO₂) at the 4-position and an imine group (-CH=N-) at the 2-position, which is further bonded to a 4-bromophenyl ring. The E-configuration of the imine bond is stabilized by intramolecular hydrogen bonding between the phenolic -OH and the imine nitrogen .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₃H₁₀BrN₂O₃
Molecular Weight345.14 g/mol
Melting Point178–182°C
Tautomeric StabilityKeto-enol favored in solution

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.46 (s, 1H, imine CH=N), 8.10–7.55 (m, 4H, aromatic H), 6.87 (d, 1H, phenolic H), 10.95 (bs, 1H, -OH) .

  • ¹³C NMR: δ 160.2 (C=N), 148.9 (C-NO₂), 132.1–121.3 (aromatic C), 115.7 (C-Br) .

Fourier-Transform Infrared (FT-IR):

  • Peaks at 1620 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂), and 3250 cm⁻¹ (phenolic -OH) .

Synthesis and Optimization

Condensation Reaction

The compound is synthesized via acid-catalyzed condensation between 4-nitrophenol and 4-bromoaniline in ethanol under reflux:

Reaction Scheme:
4-Nitrophenol + 4-Bromoaniline → 2-{(E)-[(4-Bromophenyl)imino]methyl}-4-nitrophenol + H₂O

Conditions:

  • Solvent: Absolute ethanol

  • Catalyst: Glacial acetic acid (1–2% v/v)

  • Temperature: 70–80°C

  • Duration: 4–6 hours .

Table 2: Synthesis Yield Under Varied Conditions

Aniline DerivativeCatalystYield (%)Purity (HPLC)
4-BromoanilineAcetic Acid7498.2
4-BromoanilineH₂SO₄6897.5

Purification and Analysis

  • Thin-Layer Chromatography (TLC): Mobile phase: ethyl acetate/petroleum ether (3:7); Rf = 0.62 .

  • Recrystallization: Ethanol-water mixture (3:1) yields needle-shaped crystals.

Reactivity and Functional Transformations

Acid-Base Behavior

The phenolic -OH (pKa ≈ 8.1) deprotonates in basic media, forming a phenoxide ion that enhances electron delocalization across the conjugated system.

Coordination Chemistry

The imine nitrogen and phenolic oxygen act as bidentate ligands, forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺):

Example Reaction:
2-{(E)-[(4-Bromophenyl)imino]methyl}-4-nitrophenol + Cu(NO₃)₂ → [Cu(L)₂(NO₃)₂]

Table 3: Metal Complex Properties

Metal Ionλₘₐₓ (nm)Stability Constant (log β)
Cu²⁺42012.3
Ni²⁺39010.8

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator